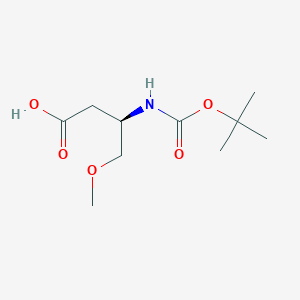

(R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.

作用機序

Target of Action

The primary target of this compound is the amino group in organic compounds . The compound is used as a protecting group for amines in organic synthesis . The tert-butoxycarbonyl (t-Boc or simply Boc) group is commonly used to protect an amino group, allowing for transformations of other functional groups .

Mode of Action

The compound interacts with its targets through a nucleophilic addition-elimination reaction . The precursor, Di-tert-butyl decarbonate, is a great electrophile for a nucleophilic addition of the amine . This forms a tetrahedral intermediate. In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base tert-butoxide .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The compound allows for the transformation of other functional groups without affecting the amino group .

Pharmacokinetics

The boc group is typically very easy to remove, which can be achieved with a strong acid such as trifluoracetic acid (tfa) . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the protection of the amino group during organic synthesis . This allows for the transformation of other functional groups without affecting the amino group . After the transformations are complete, the Boc group can be removed, revealing the original amino group .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For example, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity .

化学反応の分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid undergoes various types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

Deprotection: The major product is the free amine.

Substitution: The products depend on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.

科学的研究の応用

®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

Industry: The compound is used in the production of fine chemicals and materials

類似化合物との比較

Similar Compounds

- ®-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)-4-ethoxybutanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)-4-propoxybutanoic acid

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar compounds .

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid, commonly referred to as Boc-D-Met-OH, is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role in organic synthesis, particularly in peptide synthesis and drug development. Its biological activity is of interest due to its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C10H19NO5

- Molecular Weight : 203.236 g/mol

- CAS Number : 159991-23-8

- Melting Point : 104-107 °C

- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.

The synthesis of this compound typically involves the protection of the amino group using di-tert-butyl dicarbonate. The compound can undergo various reactions, including:

- Deprotection : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid).

- Substitution Reactions : The amino group can participate in nucleophilic substitutions.

- Oxidation and Reduction : Depending on the functional groups present, it can undergo oxidation and reduction reactions.

Enzyme Interaction Studies

Recent studies have demonstrated that this compound exhibits significant interactions with various enzymes:

- Inhibition of Fibrogenic Gene Expression : In vitro studies showed that this compound significantly reduced the expression of fibrogenic genes such as COL1A1 and TGFβ1 in activated LX-2 cells, indicating potential applications in treating liver fibrosis .

Anti-Fibrotic Effects

The anti-fibrotic properties of this compound were evaluated through its ability to inhibit liver fibrosis markers:

- Case Study Findings :

Research Applications

The compound is utilized across various fields:

- Medicinal Chemistry : As a building block for synthesizing peptides and other bioactive compounds.

- Biochemical Research : Investigating enzyme mechanisms and protein interactions.

- Drug Development : Its structural properties make it a candidate for creating novel therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Boc-D-Met-OH | Anti-fibrotic | Methoxy group enhances solubility |

| Boc-D-Asp(OMe)-OH | Moderate anti-inflammatory | Contains methoxy and oxo groups |

| Boc-D-Lys-OH | Antimicrobial | Positively charged side chain |

特性

IUPAC Name |

(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-15-4)5-8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMMETUEZIENTO-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。